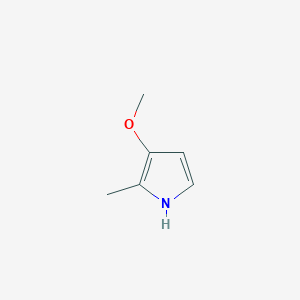

3-Methoxy-2-methyl-1H-pyrrole

Description

Contextual Significance of Substituted Pyrrole (B145914) Architectures in Chemical Research

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a foundational scaffold in a vast array of chemical structures. lucp.netnih.gov Substituted pyrrole derivatives are not merely laboratory curiosities; they are integral components of numerous natural products, pharmaceuticals, agrochemicals, and advanced materials. alliedacademies.orgresearchgate.net Their significance stems from their versatile chemical reactivity and their presence in biologically crucial molecules. ingentaconnect.combohrium.com

Naturally occurring compounds containing the pyrrole framework are central to life processes. These include vitamin B12, bile pigments like bilirubin, and the porphyrins that form the core of heme (the oxygen carrier in blood), chlorophyll (B73375) (essential for photosynthesis), and cytochromes. wikipedia.orgresearchgate.net The diverse biological activities exhibited by pyrrole-containing molecules have made them attractive targets for drug discovery. nih.govresearchgate.net Consequently, synthetic pyrrole derivatives have been developed as potent agents with a wide range of pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities. pensoft.netmdpi.comacs.org

Beyond medicine, pyrrole architectures are vital in materials science. Polypyrrole and its derivatives are well-known conducting polymers with applications in sensors, batteries, and other electronic devices. researchgate.netmdpi.com The unique electronic properties of the pyrrole ring also make it a valuable component in dyes and photographic chemicals. alliedacademies.org In synthetic organic chemistry, functionalized pyrroles serve as versatile intermediates and building blocks for the construction of more complex molecular systems. sioc-journal.cnacgpubs.organgenechemical.com The ability to introduce various substituents onto the pyrrole ring allows chemists to fine-tune the steric and electronic properties of molecules, leading to compounds with tailored functions. nih.govacs.org

Historical Trajectories and Milestones in Pyrrole Chemistry Relevant to Functionalized Derivatives

The journey of pyrrole chemistry began in 1834 when F.F. Runge first isolated the compound from coal tar. lucp.net Its five-membered ring structure was later determined by Adolf von Baeyer and H. Emmerling in 1870. lucp.net The subsequent century saw the development of several classical and robust methods for synthesizing the pyrrole ring, which remain fundamental to heterocyclic chemistry.

Key milestones in the synthesis of functionalized pyrroles include the establishment of several named reactions:

Paal-Knorr Synthesis: One of the most common methods, this reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. nih.govpensoft.net

Hantzsch Pyrrole Synthesis: This method utilizes the reaction of a β-ketoester with ammonia (or a primary amine) and an α-haloketone to produce substituted pyrroles. pensoft.netwikipedia.org

Knorr Pyrrole Synthesis: A condensation reaction between an α-amino-ketone and a compound with an activated methylene (B1212753) group. wikipedia.org

Piloty-Robinson Pyrrole Synthesis: This reaction forms 3,4-disubstituted pyrroles from the acid-catalyzed rearrangement of ketazines. wikipedia.orgtandfonline.com

Barton-Zard Synthesis: Involves the reaction of a nitroalkene with an isocyanoacetate to form the pyrrole ring. pensoft.net

Clauson-Kaas Synthesis: A method for producing N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran (B146720) and a primary amine. pensoft.netacs.org

A significant achievement in pyrrole chemistry was the synthesis of haemin by Hans Fischer, for which he was awarded the Nobel Prize, highlighting the importance of these structures. wikipedia.org More recent advancements have focused on developing more efficient and environmentally friendly synthetic protocols. lucp.netresearchgate.net These include the use of microwave-assisted organic synthesis (MAOS) to accelerate reactions and improve yields, as well as the application of green catalysts like nanomaterials. ingentaconnect.compensoft.net The electrochemical synthesis of conductive polypyrrole films, first achieved in 1978, opened a new chapter in the material applications of pyrroles. mdpi.com

Structural Elucidation Paradigms for Methoxylated and Methylated Pyrroles

Determining the precise structure of substituted pyrroles like 3-Methoxy-2-methyl-1H-pyrrole relies on a combination of modern spectroscopic techniques. Each method provides complementary information, allowing for unambiguous characterization of the molecule's connectivity and stereochemistry.

The primary tools for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for determining the carbon-hydrogen framework. For a methoxylated and methylated pyrrole, ¹H NMR would reveal characteristic signals for the methoxy (B1213986) (-OCH₃) protons, the methyl (CH₃) protons, and the protons on the pyrrole ring itself. mdpi.comnih.govmdpi.com The chemical shifts and coupling patterns of the ring protons are particularly informative for establishing the substitution pattern. mdpi.com For instance, the signal for a methoxy group's protons typically appears as a singlet in a specific region of the spectrum. nih.gov ¹³C NMR provides data on all carbon atoms in the molecule, including those within the ring and the substituent groups. mdpi.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and its elemental composition. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass, which helps in confirming the molecular formula. mdpi.commdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In a methoxy-substituted pyrrole, one would expect to see characteristic absorption bands corresponding to C-H, N-H, C-O, and C=C bonds within the molecule. acgpubs.orgmdpi.com

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides definitive, three-dimensional structural information, confirming bond lengths, bond angles, and stereochemistry. acs.org

The table below summarizes the key analytical techniques and the information they provide for the structural analysis of substituted pyrroles.

| Analytical Technique | Information Provided | Typical Application for Substituted Pyrroles |

| ¹H NMR Spectroscopy | Provides information about the hydrogen atom environment, including chemical shifts, integration (proton count), and coupling (neighboring protons). | Determines the position and environment of substituents (e.g., methoxy, methyl) and ring protons. mdpi.commdpi.com |

| ¹³C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule. | Confirms the number of unique carbon atoms and their chemical environment, identifying ring carbons and substituent carbons. acgpubs.orgmdpi.com |

| Mass Spectrometry (MS/HRMS) | Determines the molecular weight and elemental composition. | Confirms the molecular formula of the synthesized pyrrole derivative. mdpi.com |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., N-H, C=O, C-O). | Confirms the presence of the pyrrole ring and its functional groups. acgpubs.orgresearchgate.net |

| X-ray Crystallography | Provides the exact three-dimensional structure of a molecule in a crystal. | Unambiguously confirms the connectivity and stereochemistry of complex pyrrole structures. acs.org |

Overview of Research Trajectories for this compound and Structurally Related Analogs

Direct and extensive research literature focusing specifically on this compound is limited. Its primary role appears to be that of a synthetic intermediate or a structural motif within more complex molecules rather than a final product with widely studied applications. However, an analysis of research on structurally related analogs provides significant insight into its potential utility and the research trends for similarly functionalized pyrroles.

Research on close analogs suggests a strong focus on their application as versatile building blocks in organic synthesis. For example, Methyl 3-methoxy-1H-pyrrole-2-carboxylate , which features the same core substitution pattern with an added carboxylate group, is described as a valuable tool for synthesizing natural products, pharmaceuticals, and other complex heterocyclic compounds. angenechemical.com The presence of the methoxy and methyl groups, combined with other functional handles, allows for facile modification and elaboration into more intricate structures. angenechemical.com

The broader research landscape for functionalized pyrroles shows two dominant trajectories:

Medicinal Chemistry and Drug Discovery: There is significant interest in incorporating substituted pyrrole rings into novel drug candidates. Research has explored 2-methyl-pyrrole derivatives as scaffolds for anticancer agents. researchgate.net The introduction of various substituents onto the pyrrole ring is a key strategy for modulating biological activity and optimizing pharmacokinetic properties. nih.gov

Materials Science: Functionalized pyrroles are precursors to advanced materials. N-substituted and side-substituted pyrroles are synthesized to create polypyrrole derivatives with improved properties, such as better solubility and thermal stability, for applications in electronics and sensors. mdpi.com

The table below details some structurally related analogs of this compound and their areas of research.

| Compound Name | Structural Relation | Research Focus / Application |

| Methyl 3-methoxy-1H-pyrrole-2-carboxylate | Contains the 3-methoxy-pyrrole core with an adjacent carboxylate group. | Used as a versatile building block in the synthesis of complex molecules, including natural products and pharmaceuticals. angenechemical.com |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide | A related indole (B1671886) (benzopyrrole) system with methoxy and methyl substituents. | Investigated for potential chemoprotective properties. researchgate.net |

| 4-substituted 6-(3-acetyl-2-methyl-1H-pyrrol-1-yl)-N-hydroxyhexanamide | Contains a 2-methyl-pyrrole core. | Synthesized and evaluated for anticancer activity as histone deacetylase (HDAC) inhibitors. researchgate.net |

| 3-methoxy-1H-pyrrole-2-thiol | Features a 3-methoxy substitution with a thiol group instead of a methyl group. | Listed in chemical databases, indicating its availability as a potential synthetic intermediate. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-methyl-1H-pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5-6(8-2)3-4-7-5/h3-4,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORAGROCNIRARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500693 | |

| Record name | 3-Methoxy-2-methyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68332-40-1 | |

| Record name | 3-Methoxy-2-methyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy 2 Methyl 1h Pyrrole and Analogous Systems

Classical and Contemporary Annulation Strategies for Pyrrole (B145914) Ring Formation

The construction of the pyrrole ring has been a subject of intense research for over a century, leading to the development of several named reactions that remain fundamental to this day. These methods typically involve the condensation of acyclic precursors.

Paal-Knorr Condensation and its Variants for 3-Methoxy-2-methyl-1H-pyrrole Precursors

The Paal-Knorr synthesis is a robust and widely employed method for the formation of pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. acs.orgresearchgate.net For the synthesis of N-unsubstituted pyrroles such as this compound, reagents like ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) are typically used. researchgate.net

The critical step in applying the Paal-Knorr synthesis to a specific target is the preparation of the requisite 1,4-dicarbonyl precursor. In the case of this compound, the required precursor would be 3-methoxy-2-methyl-1,4-dicarbonyl compound. The general mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The reaction is often carried out under protic or Lewis acidic conditions. researchgate.net

| Reaction | Reactants | Key Features | Applicability to this compound |

| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl compound, Ammonia/Primary Amine | High atom economy, versatile for substituted pyrroles. | Requires synthesis of a specific 3-methoxy-2-methyl-1,4-dicarbonyl precursor. |

Variants of the Paal-Knorr synthesis have been developed to improve reaction conditions and expand its scope. These include the use of microwave irradiation to accelerate the reaction and the employment of various catalysts to enhance efficiency under milder conditions.

Hantzsch Pyrrole Synthesis Adaptations for Regioselective Substitution Patterns

The Hantzsch pyrrole synthesis is another classical method that involves a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine. nih.gov This reaction allows for the construction of highly substituted pyrroles.

For the regioselective synthesis of this compound, a careful selection of the starting materials is crucial. One possible retrosynthetic analysis would involve the reaction of an appropriate β-ketoester that would provide the 3-methoxy substituent and an α-haloketone that would introduce the 2-methyl group. The mechanism involves the initial formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the pyrrole ring. nih.gov The regioselectivity of the final product is dictated by the substitution patterns of the initial reactants.

| Reaction | Reactants | Key Features | Applicability to this compound |

| Hantzsch Pyrrole Synthesis | β-Ketoester, α-Haloketone, Ammonia/Primary Amine | Convergent synthesis, allows for diverse substitution patterns. | Requires specific β-ketoester and α-haloketone to achieve the desired 3-methoxy-2-methyl substitution. |

Modern adaptations of the Hantzsch synthesis focus on improving the reaction's efficiency and environmental footprint, including the use of solid-phase synthesis and mechanochemical conditions. researchgate.netnih.gov

Knorr Pyrrole Synthesis and its Applicability to Methoxylated and Methylated Pyrroles

The Knorr pyrrole synthesis is a condensation reaction between an α-amino-ketone and a compound containing an electron-withdrawing group alpha to a carbonyl group. thieme-connect.com This method is particularly useful for the synthesis of pyrroles with specific substitution patterns.

To apply the Knorr synthesis for this compound, one would need to synthesize an appropriate α-amino-ketone and a β-ketoester or a similar activated methylene (B1212753) compound. The α-amino-ketones are often generated in situ from the corresponding oximes due to their instability. thieme-connect.com The reaction mechanism involves the condensation of the amine and the ketone to form an imine, which then tautomerizes to an enamine. This is followed by cyclization and elimination of water to form the pyrrole. thieme-connect.com The synthesis of methoxylated and methylated pyrroles is achievable with the appropriate choice of starting materials.

| Reaction | Reactants | Key Features | Applicability to this compound |

| Knorr Pyrrole Synthesis | α-Amino-ketone, Activated Methylene Compound | Good for specific substitution patterns, α-amino-ketones often generated in situ. | Requires the synthesis of specific precursors to introduce the methoxy (B1213986) and methyl groups at the desired positions. |

A catalytic version of the Knorr pyrrole synthesis has been developed, providing a more efficient route to functionalized pyrroles. researchgate.net

Clauson-Kaas Reaction Modifications for N-Unsubstituted Pyrroles

The Clauson-Kaas reaction is a method for synthesizing N-substituted pyrroles from 2,5-dialkoxytetrahydrofurans and primary amines in the presence of an acid catalyst. acs.orgacs.org To obtain N-unsubstituted pyrroles, ammonia can be used as the nitrogen source.

The synthesis of a specifically substituted pyrrole like this compound via the Clauson-Kaas reaction would necessitate a correspondingly substituted 2,5-dialkoxytetrahydrofuran. The reaction proceeds through the acid-catalyzed hydrolysis of the dialkoxytetrahydrofuran to a 1,4-dicarbonyl compound, which then undergoes a Paal-Knorr type condensation with the amine. nih.gov Modifications to the classical procedure include the use of various catalysts and greener reaction conditions, such as microwave-assisted synthesis in water. acs.orgnagoya-u.ac.jp

| Reaction | Reactants | Key Features | Applicability to this compound |

| Clauson-Kaas Reaction | 2,5-Dialkoxytetrahydrofuran, Ammonia | Milder conditions than Paal-Knorr, suitable for N-unsubstituted pyrroles. | Requires a substituted 2,5-dialkoxytetrahydrofuran precursor to achieve the desired substitution pattern. |

Advanced Functionalization Approaches for Pre-formed Pyrrole Rings

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to the modification of heterocyclic scaffolds compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Direct C-H Functionalization Strategies for this compound

The pyrrole ring is electron-rich, making it susceptible to electrophilic substitution. However, controlling the regioselectivity of C-H functionalization can be challenging. For a 2,3-disubstituted pyrrole such as this compound, the remaining C-H bonds are at the C4 and C5 positions.

The inherent reactivity of the pyrrole ring generally favors functionalization at the C2 and C5 positions. However, the existing substituents on the this compound ring will influence the regioselectivity of further functionalization. The methyl group at the 2-position and the methoxy group at the 3-position are both electron-donating, which would further activate the pyrrole ring towards electrophilic attack.

Recent advances in catalysis have enabled more controlled and regioselective C-H functionalization of pyrroles. For instance, rhodium-catalyzed C-H arylation has been shown to achieve β-selectivity (C3 or C4) on N-substituted pyrroles. acs.orgelsevierpure.comacs.org Palladium-catalyzed reactions have also been developed for the regioselective C-H alkylation and arylation of pyrroles, sometimes utilizing directing groups to control the site of functionalization. thieme-connect.comresearchgate.net

For this compound, direct C-H functionalization at the C4 or C5 position could be envisioned using transition metal catalysis. The outcome would likely depend on the specific catalyst, directing group (if any), and reaction conditions. For example, a palladium-catalyzed C-H activation might favor the less sterically hindered C5 position, while other catalytic systems could potentially be tuned to favor the C4 position.

| Functionalization | Methodology | Potential Site of Functionalization on this compound |

| C-H Arylation | Rhodium or Palladium Catalysis | C4 or C5 |

| C-H Alkylation | Palladium Catalysis | C5 |

It is important to note that the specific application of these advanced functionalization methods to this compound has not been extensively reported, and further research would be needed to determine the optimal conditions and regiochemical outcomes.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Pyrrole Derivatization

Transition-metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are invaluable for the derivatization of heterocyclic scaffolds like pyrrole. For an electron-rich substrate such as this compound, these reactions provide powerful tools for introducing a wide array of functional groups at specific positions, which is often difficult to achieve through classical methods. nih.govmdpi.com

Catalysts based on palladium, copper, rhodium, and zinc are commonly employed for the functionalization of pyrroles. mdpi.comorganic-chemistry.org Reactions such as the Suzuki, Heck, and Sonogashira couplings are widely used to forge new C-C bonds. mdpi.com For instance, a halogenated this compound (e.g., at the C4 or C5 position) could be coupled with various organoboron compounds (Suzuki reaction), alkenes (Heck reaction), or terminal alkynes (Sonogashira reaction) to introduce diverse substituents. mdpi.com Similarly, Buchwald-Hartwig amination allows for the formation of C-N bonds, attaching aryl or alkylamine moieties.

The synthesis of highly substituted pyrroles can also be achieved through multicomponent reactions catalyzed by transition metals like titanium, which can construct the pyrrole core and install a handle for subsequent cross-coupling in a single step. nih.govresearchgate.net This approach allows for rapid diversification of the pyrrole structure. Given the electron-donating nature of the methoxy and methyl groups, this compound is an activated substrate, making it well-suited for C-H activation/functionalization reactions, which offer a more atom-economical approach by avoiding the pre-installation of a leaving group.

Table 1: Overview of Transition-Metal-Catalyzed Reactions for Pyrrole Derivatization

| Reaction Name | Catalyst (Typical) | Bond Formed | Reactants | Potential Application for this compound |

|---|---|---|---|---|

| Suzuki Coupling | Palladium (Pd) | C-C (sp²) | Halopyrrole + Organoboron Reagent | Arylation or vinylation at C4 or C5 position. |

| Heck Coupling | Palladium (Pd) | C-C (sp²) | Halopyrrole + Alkene | Introduction of alkenyl groups. |

| Sonogashira Coupling | Palladium (Pd) / Copper (Cu) | C-C (sp) | Halopyrrole + Terminal Alkyne | Introduction of alkynyl groups. mdpi.com |

| Buchwald-Hartwig Amination | Palladium (Pd) | C-N | Halopyrrole + Amine | N-arylation or N-alkylation. |

| C-H Activation/Arylation | Palladium (Pd), Rhodium (Rh) | C-C (sp²) | Pyrrole + Aryl Halide | Direct functionalization at C5, avoiding pre-halogenation. |

Radical-Mediated Functionalization of Pyrrole Scaffolds

Radical-mediated reactions have emerged as a powerful strategy for the functionalization of heterocycles, including the pyrrole scaffold. nih.gov These methods often proceed under mild conditions and can provide complementary reactivity to traditional ionic pathways. researchgate.net A significant advantage is their utility in direct C-H functionalization, bypassing the need for pre-functionalized starting materials. nih.gov

Visible-light photoredox catalysis has revolutionized radical chemistry, allowing for the generation of radical species under exceptionally mild conditions. rsc.orgrsc.org In the context of pyrrole chemistry, this can involve the generation of a pyrrolyl radical from a suitable precursor, such as a sulfonyl pyrrole, which can then engage in coupling reactions. rsc.org Alternatively, radical species generated from other precursors can be added to the pyrrole ring. The development of functionalization-oriented construction strategies allows for the rapid assembly of complex, highly functionalized pyrroles by combining the electronic properties of the heterocycle with the high reactivity of radicals. rsc.org

For this compound, its electron-rich nature makes it a suitable substrate for radical reactions. The regiochemical outcome would be influenced by the stability of the resulting radical intermediate. These methods offer pathways to install alkyl, aryl, and other functional groups that might be challenging to introduce via electrophilic or nucleophilic substitution.

Table 2: Examples of Radical-Mediated Reactions on Pyrrole Systems

| Reaction Type | Method/Catalyst | Description | Potential Application for this compound |

|---|---|---|---|

| Minisci-Type Reaction | Silver (Ag) or Iron (Fe) catalyst, Oxidant | An alkyl radical adds to the protonated heterocycle. | C-alkylation, likely at the C5 position due to electronic activation. |

| Photoredox-Catalyzed C-H Arylation | Ru or Ir photocatalyst | A light-excited catalyst generates an aryl radical from a diazonium salt or aryl halide, which adds to the pyrrole. | C-arylation under mild conditions. |

| Radical/Radical Cross-Coupling | Visible light, photocatalyst | N-S bond cleavage of a sulfonyl pyrrole generates a pyrrolyl radical that couples with another radical species. rsc.org | Derivatization via a generated 3-methoxy-2-methyl-1H-pyrrolyl radical. |

| Iminyl Radical Cyclization | Microwave irradiation | Generation of an iminyl radical which cyclizes to form pyrroline (B1223166) structures. nih.gov | Synthesis of fused ring systems incorporating the pyrrole core. |

Electrophilic Aromatic Substitution Pathways and Regiocontrol in this compound Synthesis

Electrophilic aromatic substitution (EAS) is the most characteristic reaction of pyrrole, owing to the high electron density of the aromatic ring. nih.govresearchgate.net The reaction proceeds through a two-step mechanism involving the attack of an electrophile by the pyrrole ring to form a resonance-stabilized cationic intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

In the case of this compound, the substituents play a crucial role in directing the position of electrophilic attack. Both the methoxy group at C3 and the methyl group at C2 are electron-donating groups, which strongly activate the pyrrole ring towards EAS, making it significantly more reactive than benzene. The directing influence of these groups channels incoming electrophiles primarily to the C5 and C4 positions. The C5 position is generally favored due to the powerful activating effect of the adjacent nitrogen atom and potentially less steric hindrance compared to the C4 position, which is situated between the two substituents.

For example, Friedel-Crafts acylation, a key reaction for introducing keto functionalities, has been successfully applied to pyrrole systems to synthesize precursors for complex molecules like bacteriochlorophylls. nsf.govnih.gov The acylation of a protected pyrrole with methyl malonyl chloride in the presence of a Lewis acid like AlCl₃ demonstrates the viability of introducing β-ketoester motifs onto the pyrrole ring via an EAS pathway. nih.gov

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile (E⁺) | Reagents | Expected Major Product |

|---|---|---|---|

| Bromination | Br⁺ | Br₂ in Dioxane | 5-Bromo-3-methoxy-2-methyl-1H-pyrrole |

| Nitration | NO₂⁺ | HNO₃ / Ac₂O | 3-Methoxy-2-methyl-5-nitro-1H-pyrrole |

| Friedel-Crafts Acylation | R-C=O⁺ | RCOCl / AlCl₃ | 1-(3-Methoxy-2-methyl-1H-pyrrol-5-yl)alkan-1-one |

| Vilsmeier-Haack Reaction | ClCH=N⁺Me₂ | POCl₃ / DMF | This compound-5-carbaldehyde |

Nucleophilic Addition Reactions and their Synthetic Utility

While the electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack, it is generally resistant to direct nucleophilic aromatic substitution. However, nucleophilic addition reactions become feasible when the pyrrole ring is appropriately activated with electron-withdrawing groups. Furthermore, the pyrrole scaffold can participate in reactions where it acts as the nucleophile or is incorporated into substrates that undergo intramolecular nucleophilic cyclization. nih.gov

A prominent example of nucleophilic addition is the Michael or 1,4-conjugate addition, where a nucleophile adds to an α,β-unsaturated carbonyl system. bham.ac.ukacs.org If a this compound were functionalized with an electron-withdrawing group (e.g., an acyl or nitro group, installed via EAS), the resulting system could act as a Michael acceptor.

More relevantly, N-alkyne-substituted pyrroles can undergo intramolecular nucleophilic cyclization. nih.gov For instance, treatment of N-alkyne-substituted pyrrole esters with hydrazine (B178648) can lead to cyclization products, forming fused heterocyclic systems like pyrrolopyrazinones. The course of the reaction (e.g., 6-exo-dig vs. 6-endo-dig cyclization) can depend on the electronic nature of the substituents on the alkyne. nih.gov This highlights a powerful strategy for building complex molecular architectures from functionalized pyrrole precursors.

Table 4: Synthetic Utility of Nucleophilic Reactions Involving Pyrrole Systems

| Reaction Type | Description | Substrate Requirement | Synthetic Outcome |

|---|---|---|---|

| Intramolecular Cyclization | A nucleophile tethered to the pyrrole nitrogen or ring attacks an internal electrophile (e.g., an alkyne). nih.gov | N-alkynyl pyrrole ester | Fused heterocyclic systems (e.g., pyrrolopyrazinones, pyrrolooxazinones). |

| Conjugate Addition (Michael Reaction) | A nucleophile adds to a pyrrole substituted with a conjugated electron-withdrawing group (EWG). bham.ac.uk | Pyrrole-EWG (e.g., pyrrolyl enone) | Functionalization of the side chain attached to the pyrrole ring. |

| Mannich Reaction | The pyrrole ring acts as a nucleophile, attacking an iminium ion. | Unsubstituted pyrrole or activated pyrrole | Introduction of an aminomethyl group, typically at the C2 or C5 position. |

| Addition to Pyrrolinones | Nucleophiles add to the double bond of pyrrolinone (oxidized pyrrole) derivatives. | Pyrrolinone | Functionalized pyrrolidinone structures. |

Modern Green Chemistry Approaches in this compound Synthesis

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a key tool in green chemistry, offering significant advantages over conventional heating methods. jmest.orgmendeley.com By utilizing microwave irradiation, chemical reactions can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and improved product purity by minimizing side reactions. mdpi.compensoft.net These benefits are particularly valuable in the synthesis of heterocyclic compounds like pyrroles. bohrium.com

Numerous classical pyrrole syntheses, including the Paal-Knorr, Hantzsch, and Clauson-Kaas reactions, have been successfully adapted to microwave conditions. pensoft.net For example, the intramolecular cyclocondensation of enamines derived from amino acids to yield polysubstituted pyrroles has been shown to proceed in high yields (55-86%) under microwave irradiation. mdpi.com The efficiency of these transformations is enhanced because microwaves can provide controlled and uniform energy, accelerating the cyclization process. mdpi.com The synthesis or derivatization of this compound could be similarly optimized, reducing energy consumption and reaction times compared to traditional protocols.

Table 5: Comparison of Conventional vs. Microwave-Assisted Pyrrole Synthesis

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Paal-Knorr Condensation | Several hours to days | 5-20 minutes | pensoft.net |

| Clauson-Kaas Reaction | Hours | 10-60 minutes | pensoft.net |

| Enamine Cyclocondensation | Prolonged heating, lower yields | 15-30 minutes, 55-86% yield | mdpi.com |

| Fused Pyrrole Synthesis | N/A | 3-5 minutes | jmest.org |

Solvent-Free and Catalyst-Free Reaction Conditions

A central goal of green chemistry is the reduction or elimination of hazardous substances, including organic solvents and heavy-metal catalysts. acs.org Developing synthetic protocols that operate under solvent-free and/or catalyst-free conditions is therefore highly desirable. Such reactions not only reduce waste and environmental impact but can also simplify product purification and lower operational costs.

The synthesis of pyrroles has been successfully achieved under these environmentally benign conditions. The Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, has been performed efficiently without any solvent or catalyst, sometimes by simply stirring the neat reactants at room temperature. rsc.org This approach has been used to generate a variety of N-substituted and unsubstituted pyrroles in excellent yields. rsc.org Multicomponent reactions, where several starting materials are mixed to form a complex product in a single step, are also well-suited to solvent-free conditions and offer high atom economy. rsc.org It is plausible that synthetic routes towards this compound could be re-engineered to proceed under these greener, more sustainable conditions, particularly for the key ring-forming steps.

Table 6: Examples of Green Synthetic Conditions for Pyrrole Formation

| Reaction | Conditions | Advantages | Reference |

|---|---|---|---|

| Paal-Knorr Synthesis | Neat reactants, room temperature, stirring | No solvent, no catalyst, high yield, simple work-up. | rsc.org |

| Multicomponent Synthesis of C3-Functionalized Pyrroles | "Just-mix" fashion, open flask | Catalyst-free, high atom economy, avoids protecting groups. | rsc.org |

| Cyclocondensation | Solvent-free, room temperature | Avoids volatile organic solvents, energy efficient. | acs.org |

| Clauson-Kaas Synthesis | Solvent-free, MW heating | Eliminates solvent, rapid reaction times. | pensoft.net |

Photochemical and Electrochemical Synthesis of Substituted Pyrroles

Photochemical and electrochemical methods offer sustainable and powerful alternatives for the synthesis of substituted pyrroles, often proceeding through unique reaction mechanisms. rsc.org These techniques can provide access to complex pyrrole structures from diverse nitrogen-containing precursors. rsc.org

Photochemical Synthesis:

Photochemical reactions utilize light to promote chemical transformations. A notable example is the synthesis of tetrasubstituted pyrroles from isoxazoles. acs.org This one-pot procedure involves the photoinduced formation of acylazirines, which then undergo a cobalt(II)-catalyzed ring expansion with 1,3-diketones to yield the desired pyrrole products. acs.org Another visible light-driven, metal-free approach employs benzophenone (B1666685) as a photocatalyst to achieve C–H functionalization, leading to highly substituted pyrroles in high yields under solvent-free conditions. rsc.org

Key precursors for photochemical pyrrole synthesis include:

2H-azirines rsc.orgresearchgate.net

Vinyl azides rsc.org

Primary amines rsc.org

Enamines rsc.org

Tetrahydroisoquinolines rsc.org

N-propargylindoles rsc.org

Malononitriles rsc.org

α-amino acids rsc.org

Electrochemical Synthesis:

Electrochemical methods utilize an electric current to drive chemical reactions. An efficient one-pot, three-component reaction of β-dicarbonyl compounds, aldehydes, and amines has been developed for the synthesis of 1,2,3-trisubstituted pyrroles. researchgate.net This method is believed to proceed through a radical addition reaction pathway, with a β-enamino ketone as a key intermediate. researchgate.net The electrochemical approach has also been successfully applied to the synthesis of polypyrrole and polypyrrole-indomethacin coatings on NiCr alloys, demonstrating its utility in materials science. mdpi.com Furthermore, N-acetyl-2,3-substituted pyrroles have been synthesized electrochemically. acs.org

Multicomponent Reactions (MCRs) for Diverse this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. bohrium.com This approach is particularly valuable for generating libraries of structurally diverse compounds for drug discovery and materials science. bohrium.com Several named reactions are central to the multicomponent synthesis of pyrroles.

Paal-Knorr Pyrrole Synthesis:

The Paal-Knorr synthesis is a classic and widely used method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. organic-chemistry.orgwikipedia.org The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal followed by cyclization and dehydration. wikipedia.org To overcome the challenge of preparing the 1,4-dicarbonyl precursors, multicomponent strategies have been developed. alfa-chemistry.com For instance, a thiazolium salt-catalyzed reaction can generate the 1,4-dicarbonyl compound in situ from an aldehyde and an unsaturated ketone, which then undergoes a Paal-Knorr reaction with an amine. tandfonline.com

Hantzsch Pyrrole Synthesis:

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.org This method can also be performed in a multicomponent fashion where a β-enaminone is generated in situ. nih.gov Mechanochemical versions of the Hantzsch synthesis have been developed, offering a solvent-free and efficient route to highly substituted pyrroles. nih.gov

Van Leusen Pyrrole Synthesis:

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile C-N=C synthon for the construction of various heterocycles, including pyrroles. organic-chemistry.org The [3+2] cycloaddition of TosMIC with electron-deficient alkenes is a powerful method for synthesizing a wide range of substituted pyrroles. nih.govresearchgate.net This reaction is known for its operational simplicity, readily available starting materials, and broad substrate scope. nih.gov Mechanochemical approaches to the Van Leusen pyrrole synthesis have also been reported. acs.org

| Reaction Name | Key Reactants | Key Intermediate | Advantages |

|---|---|---|---|

| Paal-Knorr | 1,4-Dicarbonyl compound, Amine/Ammonia | Hemiaminal | High yields, versatile |

| Hantzsch | β-Ketoester, α-Haloketone, Amine/Ammonia | Enamine | Access to highly substituted pyrroles |

| Van Leusen | TosMIC, Electron-deficient alkene | TosMIC anion | Operational simplicity, broad scope |

Skeletal Recasting and Molecular Editing Strategies for Pyrrole Diversification

Molecular editing and skeletal recasting represent innovative strategies for the structural diversification of heterocyclic compounds. nih.govacs.org These methods go beyond simple peripheral modifications and involve the rearrangement of the core heterocyclic framework.

A recently developed "skeletal recasting" strategy allows for the synthesis of fully substituted pyrroles from simpler pyrrole starting materials. nih.govacs.org This method utilizes an azoalkene as a "molecular perturbator" that induces a dearomatization of the initial pyrrole, followed by a rearomatization process that incorporates fragments of the perturbator to form a more complex pyrrole structure. nih.govacs.org This one-pot reaction is promoted by phosphoric acid and provides access to sterically hindered tetra-substituted pyrroles that are challenging to synthesize using traditional methods. nih.govacs.org

Other molecular editing strategies for pyrroles include "single-atom skeletal editing," which involves the deletion or addition of a single atom to the pyrrole ring, enabling ring contraction or expansion. nih.govacs.org A novel protocol for the molecular editing of pyrroles to benzenes and naphthalenes has also been reported, which proceeds through the deletion of N₂O from an N-bridged intermediate formed via a Diels-Alder reaction. nih.govbohrium.com

These advanced strategies offer powerful tools for scaffold hopping and the rapid generation of diverse molecular architectures, which can accelerate drug discovery and the development of new materials. bohrium.comresearchgate.net

Synthetic Strategies for Fused Pyrrole Systems Containing this compound Moieties

Fused pyrrole systems, where the pyrrole ring is annulated to another ring system, are prevalent in many biologically active molecules. The development of synthetic strategies to access these complex scaffolds is an active area of research.

Pyrrolopyrimidines:

Pyrrolopyrimidines are an important class of fused heterocycles with a broad range of biological activities. acs.orgnih.gov Synthetic strategies for these compounds generally fall into two main categories:

Construction of the pyrimidine (B1678525) ring onto a pre-existing pyrrole: This involves the reaction of an appropriately substituted pyrrole with reagents that provide the necessary atoms for the pyrimidine ring, such as urea (B33335) derivatives or formamides. acs.org

Formation of the pyrrole ring from a substituted pyrimidine: This approach typically starts with a 4-aminopyrimidine (B60600) bearing a 2-oxo-ethyl or similar substituent at the 5-position, which can then be cyclized to form the fused pyrrole ring. acs.org

Recent reviews have summarized the literature on the synthesis and pharmaceutical properties of various pyrrolopyrimidine isomers, including pyrrolo[2,3-d]pyrimidines, pyrrolo[3,2-d]pyrimidines, and pyrrolo[3,4-d]pyrimidines. acs.orgnih.gov

Pyrroloquinolines:

Pyrroloquinolines are another important class of N-bridgehead heterocyclic compounds found in natural products with significant biological activity. nih.gov A common and powerful method for the synthesis of pyrrolo[2,1-a]isoquinolines is the 1,3-dipolar cycloaddition reaction of isoquinolinium N-ylides with activated alkynes. nih.gov Multicomponent versions of this reaction have been developed, allowing for the one-pot synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives from isoquinoline, 2-bromoacetophenones, and acetylenic dipolarophiles. nih.gov Other synthetic approaches to pyrroloquinolines include domino [2+4]/[2+3] sequential annulation reactions and cascade aza-Michael/cyclopropanation processes. acs.org

| Fused System | General Synthetic Strategy | Key Features |

|---|---|---|

| Pyrrolopyrimidines | Construction of pyrimidine onto pyrrole or vice versa | Important in medicinal chemistry |

| Pyrroloquinolines | 1,3-Dipolar cycloaddition, Domino reactions | Found in bioactive natural products |

Mechanistic Investigations of Reactivity and Functionalization of 3 Methoxy 2 Methyl 1h Pyrrole

Electron Density Distribution and Aromaticity Considerations in 3-Methoxy-2-methyl-1H-pyrrole

The reactivity of this compound is intrinsically linked to its electronic structure. The pyrrole (B145914) ring is an aromatic system, containing a cyclic, planar array of five sp²-hybridized atoms with six π-electrons that satisfy Hückel's rule (4n+2). libretexts.org The nitrogen atom's lone pair participates in the π-system, which contributes to the ring's high electron density, often described as "π-excessive". libretexts.orgnih.gov This inherent electron richness makes pyrroles significantly more reactive towards electrophiles than benzene.

The substituents at the C2 and C3 positions further modulate this electron density. The methyl group at C2 is an electron-donating group (EDG) primarily through an inductive effect (+I). The methoxy (B1213986) group at C3 is a powerful electron-donating group, exerting a strong resonance effect (+M) by donating a lone pair from the oxygen atom into the ring, which outweighs its inductive electron-withdrawing effect (-I). wikipedia.org

| Substituent | Position | Primary Electronic Effect | Impact on Pyrrole Ring |

|---|---|---|---|

| Methyl (-CH₃) | C2 | Inductive Donation (+I) | Increases electron density, activating the ring. |

| Methoxy (-OCH₃) | C3 | Resonance Donation (+M) | Strongly increases electron density, potently activating the ring. |

Reaction Mechanisms of Electrophilic Substitution at Different Ring Positions (C2, C3, C4, C5, N1)

Electrophilic aromatic substitution (EAS) is the hallmark reaction of pyrroles. nih.gov The mechanism proceeds via a two-step pathway: initial attack by an electrophile (E⁺) on the electron-rich ring to form a resonance-stabilized cationic intermediate (often called a σ-complex or arenium ion), followed by the rapid loss of a proton to restore aromaticity. quora.compearson.com

For an unsubstituted pyrrole, electrophilic attack occurs preferentially at the α-positions (C2 or C5). This regioselectivity is due to the greater stability of the resulting cationic intermediate, which can be described by three resonance structures, effectively delocalizing the positive charge over the ring and the nitrogen atom. quora.comonlineorganicchemistrytutor.comstudy.com Attack at the β-positions (C3 or C4) leads to a less stable intermediate with only two resonance contributors. quora.comstudy.com

In this compound, the C2 and C3 positions are already substituted. The directing effects of the existing groups govern the regioselectivity of further substitutions.

The C2-methyl group is an ortho, para-director, activating the C3 (substituted) and C5 positions.

The C3-methoxy group is also an ortho, para-director, activating the C2 (substituted) and C4 positions.

The synergistic activation from both EDGs makes the remaining unsubstituted positions, C4 and C5, highly nucleophilic.

Attack at C5: This position is activated by the C2-methyl group. The resulting cationic intermediate is highly stabilized through resonance, with the positive charge delocalized across the ring and onto the nitrogen atom, similar to the preferred attack on unsubstituted pyrrole.

Attack at C4: This position is strongly activated by the adjacent C3-methoxy group. The intermediate formed is also well-stabilized, particularly by a resonance structure where the positive charge is adjacent to the methoxy group, allowing for direct stabilization by the oxygen lone pair.

Attack at N1: Direct electrophilic attack on the nitrogen atom is generally unfavorable as it would disrupt the aromatic sextet by engaging the nitrogen's lone pair in a bond with the electrophile. quora.com However, N-functionalization is commonly achieved by first deprotonating the N-H bond with a base, followed by quenching the resulting pyrrolide anion with an electrophile.

Between the two carbon positions, C5 is generally the most likely site of electrophilic attack due to a combination of electronic activation from the C2-methyl group and potentially less steric hindrance compared to the C4 position, which is situated between two substituents.

| Position of Attack | Activating Group(s) | Relative Stability of Intermediate | Likelihood of Substitution |

|---|---|---|---|

| C5 | C2-Methyl (+I) | High (extensive resonance stabilization) | Most Probable |

| C4 | C3-Methoxy (+M) | High (stabilization by oxygen lone pair) | Probable |

| N1 | N/A (direct attack disfavored) | Low (disruption of aromaticity) | Unlikely (deprotonation-alkylation is preferred mechanism) |

Stereochemical Control and Regioselectivity in Functionalization Reactions

Achieving high regioselectivity and, where applicable, stereoselectivity is paramount in the synthesis of complex molecules. For this compound, these aspects are controlled by a combination of inherent electronic biases and the strategic choice of reagents and reaction conditions.

Regioselectivity: As established, the intrinsic electronic properties of the substituted ring strongly favor electrophilic attack at the C5 position. However, functionalization at the C4 position can be achieved or enhanced through specific strategies. One powerful method for overriding innate reactivity is directed ortho-metalation (DoM) . wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium base, facilitating deprotonation at an adjacent position. baranlab.org For N-substituted pyrroles, a DMG on the nitrogen can direct lithiation to the C2 position. uwindsor.ca For the N-unsubstituted this compound, after N-protection with a suitable DMG, it might be possible to direct metalation to the C4 position, ortho to the C3-methoxy group, which can act as a weaker DMG. The choice of base (e.g., n-BuLi, s-BuLi, or lithium amide bases) and additives like TMEDA can also influence the site of metalation. nih.gov Furthermore, the steric bulk of the electrophile can play a role; very large electrophiles may preferentially react at the less hindered C5 position. researchgate.net

Stereochemical Control: Since electrophilic aromatic substitution on the flat pyrrole ring does not create a new stereocenter on the ring itself, stereocontrol is primarily relevant in subsequent transformations. A key example is the catalytic hydrogenation of the pyrrole ring to form the corresponding pyrrolidine. The reduction of highly substituted pyrroles can proceed with excellent diastereoselectivity. nih.gov The existing substituents at C2 and C3 would direct the approach of hydrogen from the less sterically hindered face of the molecule as it adsorbs to the catalyst surface, thereby controlling the stereochemistry of the newly formed chiral centers at C2, C3, C4, and C5.

| Strategy | Target Position | Mechanism | Key Considerations |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C5 (major), C4 (minor) | Based on electronic activation by -CH₃ and -OCH₃ groups. | Inherent reactivity of the substrate. |

| Directed Metalation (after N-protection) | C4 | Coordination of organolithium base by a directing group (e.g., -OCH₃). | Requires N-protection with a suitable group; choice of base is critical. |

| Steric Hindrance Control | C5 | Use of bulky electrophiles that favor the less crowded position. | Dependent on the specific size of the electrophile and substrate. |

Stability and Transformation Pathways Under Various Reaction Conditions

The high electron density that makes this compound reactive also renders it susceptible to degradation under certain conditions.

Acidic Conditions: Pyrroles are notoriously unstable in the presence of strong acids. quora.comechemi.com Protonation does not occur on the nitrogen but rather on the ring carbons (preferentially C2 or C5), which disrupts the aromatic system. quora.com The resulting non-aromatic cation is highly reactive and acts as a monomer, initiating rapid polymerization. organic-chemistry.org The strong electron-donating methyl and methoxy groups in this compound exacerbate this instability by further increasing the ring's basicity. Consequently, reactions involving this substrate must often be carried out under neutral, basic, or carefully controlled, weakly acidic conditions to avoid decomposition. nih.gov

Oxidative Conditions: Electron-rich pyrroles are prone to oxidation. The methoxy group, in particular, lowers the oxidation potential of the ring. Depending on the oxidant and reaction conditions, oxidation can lead to a variety of products, including the formation of Δ³-pyrrol-2-ones or complete degradation of the heterocyclic ring. bath.ac.uk The presence of atmospheric oxygen, especially in the presence of light, can also lead to slow decomposition and coloration.

Photochemical Conditions: While the pyrrole ring is generally stable to light, certain substituted pyrroles can undergo photochemical reactions. For instance, halogenated pyrroles have been shown to undergo photochemical substitution reactions. rsc.org It is conceivable that under specific photochemical conditions, such as in the presence of photosensitizers or specific reagents, this compound could participate in cycloadditions or other transformations. Cobalt-mediated photochemical C-H arylation has also been reported for pyrroles. bath.ac.uk

Thermal Conditions: The pyrrole ring itself is thermally robust. Transformations under thermal conditions would likely involve the substituents or reactions with other components in the reaction mixture rather than the degradation of the core heterocycle.

| Condition | Stability | Potential Transformation Pathway |

|---|---|---|

| Strong Acid | Highly Unstable | Ring protonation followed by rapid polymerization. |

| Oxidizing Agents | Low | Oxidation to pyrrolinones or ring cleavage. |

| Photochemical | Generally Stable | Potential for substitution or cycloaddition with specific reagents/catalysts. |

| Thermal | High | Generally stable, transformations would likely involve substituents. |

Advanced Spectroscopic Characterization Techniques in Pyrrole Research

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The IR spectrum of 3-Methoxy-2-methyl-1H-pyrrole would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretch: A prominent, moderately broad band is expected in the region of 3350-3400 cm⁻¹, characteristic of the N-H stretching vibration in the pyrrole (B145914) ring. nih.govresearchgate.net

C-H Stretches: Aromatic C-H stretching vibrations from the pyrrole ring are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy (B1213986) groups will appear just below 3000 cm⁻¹. scielo.org.za

C=C and C-N Ring Stretches: The pyrrole ring itself gives rise to a series of characteristic stretching vibrations. Strong to medium bands are expected in the 1400-1600 cm⁻¹ region, corresponding to C=C and C-N stretching modes within the aromatic system. publish.csiro.aupublish.csiro.au

C-O Stretch: A strong, sharp absorption band characteristic of the C-O stretching vibration of the aryl-alkyl ether (methoxy group) is expected in the range of 1200-1250 cm⁻¹. scielo.org.za

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | Pyrrole N-H | 3350 - 3400 | Medium, Broad |

| Aromatic C-H stretch | Pyrrole C-H | 3050 - 3150 | Medium |

| Aliphatic C-H stretch | -CH₃, -OCH₃ | 2850 - 2980 | Medium |

| C=C Ring stretch | Pyrrole Ring | ~1540, ~1470 | Medium-Strong |

| C-N Ring stretch | Pyrrole Ring | ~1400 | Medium-Strong |

| C-O stretch | Methoxy C-O-Ar | 1200 - 1250 | Strong |

| C-H out-of-plane bend | Pyrrole C-H | 700 - 800 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons to higher energy orbitals. The pyrrole ring is an aromatic chromophore that undergoes π → π* electronic transitions. For unsubstituted pyrrole, the main absorption band (λ_max_) occurs around 210 nm. nist.gov

The presence of substituents on the pyrrole ring alters the electronic properties and thus the absorption spectrum. Both the methyl (-CH₃) and methoxy (-OCH₃) groups are auxochromes, which are electron-donating groups that can interact with the π-system of the ring. This extended conjugation typically leads to a bathochromic shift (a shift to a longer wavelength) of the λ_max_ compared to the parent pyrrole. Therefore, this compound is expected to have its primary absorption maximum at a wavelength longer than 210 nm, likely in the 220-240 nm range. researchgate.netcore.ac.uk

Table 5: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Predicted λ_max (nm) |

| π → π* | Substituted Pyrrole Ring | 220 - 240 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns. For this compound (C₆H₉NO), the exact mass is calculated to be 111.0684 Da.

In an electron ionization (EI) mass spectrum, the molecule is expected to first form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 111. This molecular ion is often the peak with the highest m/z value. The subsequent fragmentation of this ion provides structural clues. Common fragmentation pathways for substituted pyrroles and ethers include:

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from either the C-2 position or the methoxy group would result in a fragment ion at m/z 96. This is often a very favorable fragmentation.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement and cleavage of the methoxy group can lead to the loss of a neutral formaldehyde molecule, producing a fragment ion at m/z 81.

Ring Fragmentation: The stable pyrrole ring can also fragment, although this may lead to more complex patterns. nih.gov

The relative abundance of these fragment ions helps to confirm the arrangement of the substituents on the pyrrole core.

Table 6: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 111 | [C₆H₉NO]⁺• (Molecular Ion) | - |

| 96 | [C₅H₆NO]⁺ | •CH₃ |

| 81 | [C₅H₇N]⁺• | CH₂O |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. For pyrrole derivatives, this method provides precise data on bond lengths, bond angles, and torsional angles within the molecule, offering unparalleled insight into the planarity of the pyrrole ring and the spatial orientation of its substituents.

The application of X-ray crystallography to pyrrole-containing compounds is crucial for understanding structure-property relationships. The solid-state structure dictates intermolecular interactions, such as hydrogen bonding and π-π stacking, which in turn influence the material's bulk properties, including its crystalline packing, melting point, and solubility. For instance, studies on functionalized pyrroles have successfully elucidated crystal structures, revealing how different substituent groups affect molecular conformation and packing arrangements. cambridge.org

A representative example of the crystallographic data obtained for a pyrrole derivative is shown in the table below. This data for two chain-functionalized pyrroles illustrates the level of detail provided by X-ray diffraction analysis. cambridge.org

Table 1: Example Crystallographic Data for Substituted Pyrrole Derivatives

| Parameter | Methyl 1-benzyl-5-(1-(4-chlorobenzoyloxy)-2-methoxy-2-oxoethyl)-4-(4-chlorophenyl)-1H-pyrrole-2-carboxylate | Methyl 1-benzyl-4-(biphenyl-4-yl)-5-(1-(4-biphenylcarbonyloxy)-2-methoxy-2-oxoethyl)-1H-pyrrole-2-carboxylate |

|---|---|---|

| Formula | C₃₄H₂₅Cl₂NO₆ | C₄₆H₃₅NO₆ |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 10.1259(3) | 10.1378(3) |

| b (Å) | 11.2355(3) | 11.2319(3) |

| c (Å) | 14.8969(4) | 17.8961(5) |

| α (°) | 70.012(1) | 90.00 |

| β (°) | 85.011(1) | 98.981(1) |

| γ (°) | 70.123(1) | 90.00 |

| Volume (ų) | 1500.15(7) | 2011.16(10) |

Data sourced from studies on related pyrrole compounds to illustrate typical crystallographic parameters. cambridge.org

This detailed structural information is invaluable for rational drug design, materials science, and understanding fundamental chemical reactivity.

Emerging Spectroscopic Methods for Pyrrole Characterization

While traditional spectroscopic methods like ¹H and ¹³C NMR and infrared spectroscopy are foundational in the characterization of pyrroles, a range of emerging and advanced techniques offer deeper insights into their structure, dynamics, and purity. These methods provide complementary information, often with higher sensitivity and specificity.

Advanced Nuclear Magnetic Resonance (NMR) Techniques: Beyond standard 1D NMR, advanced 2D techniques such as HSQC, HMBC, and NOESY are instrumental in unambiguously assigning complex proton and carbon spectra for highly substituted pyrroles. ipb.ptsemanticscholar.org For nitrogen-containing heterocycles like pyrrole, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom. Furthermore, specialized techniques like ¹⁹F NMR are being employed for chirality sensing in N-heterocyclic compounds. nih.gov

Raman Spectroscopy: As a technique complementary to infrared spectroscopy, Raman spectroscopy provides information about the vibrational modes of a molecule. academicjournals.org It is particularly useful for studying the carbon backbone of the pyrrole ring and is less susceptible to interference from water, making it suitable for aqueous samples. aip.org Resonance Raman spectroscopy has been used to study the ordered and disordered phases of polypyrrole nanostructures, correlating conductivity with the polymer chain ordering. nih.gov

Hyphenated Spectroscopic Techniques: The combination of a separation technique with a spectroscopic detection method, known as a hyphenated technique, is powerful for the analysis of complex mixtures containing pyrrole derivatives. asdlib.orgnih.govscholarsrepository.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard method for identifying and quantifying volatile pyrrole compounds. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each component.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive pyrrole derivatives, LC-MS is the preferred method. It allows for the separation of compounds in the liquid phase before their detection by mass spectrometry. nih.gov

Terahertz Time-Domain Spectroscopy (THz-TDS): This is an emerging technique that probes low-frequency molecular vibrations, such as lattice vibrations in crystals and intermolecular hydrogen bonding. nih.gov THz spectroscopy has shown potential in pharmaceutical analysis for identifying different polymorphic forms of drugs and for non-destructive analysis of packaged materials. nih.govnih.gov Its application to heterocyclic compounds is a growing area of research, offering a new way to characterize the solid-state properties of pyrrole derivatives. nih.govresearchgate.net

Table 2: Overview of Emerging Spectroscopic Methods in Pyrrole Research

| Technique | Principle | Information Provided |

|---|---|---|

| Advanced NMR (2D, ¹⁵N) | Nuclear spin transitions in a magnetic field | Detailed connectivity (¹H-¹³C, ¹H-¹⁵N), through-space interactions, electronic environment of nitrogen. ipb.ptsemanticscholar.org |

| Raman Spectroscopy | Inelastic scattering of monochromatic light | Molecular vibrational modes, complementary to IR, information on molecular symmetry and backbone structure. academicjournals.orgnih.govresearchgate.net |

| GC-MS / LC-MS | Separation (chromatography) followed by mass-to-charge ratio detection (mass spectrometry) | Identification and quantification of individual components in a complex mixture, molecular weight, and fragmentation patterns. asdlib.orgnih.gov |

| Terahertz (THz) Spectroscopy | Absorption of far-infrared radiation | Low-frequency molecular vibrations, crystal lattice modes, intermolecular interactions, characterization of polymorphs. nih.govnih.gov |

These advanced methods, often used in combination, provide a comprehensive toolkit for the detailed characterization of this compound and other pyrrole derivatives, from basic structural confirmation to in-depth analysis of their solid-state properties and behavior in complex environments.

Computational and Theoretical Studies of 3 Methoxy 2 Methyl 1h Pyrrole

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful model used to explain and predict the outcomes of chemical reactions. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). taylorandfrancis.com

The energies of the HOMO and LUMO, and particularly the energy difference between them (the HOMO-LUMO gap, ΔE), are crucial descriptors of a molecule's kinetic stability and chemical reactivity. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net This gap is also related to the electronic absorption properties of the molecule.

For 3-Methoxy-2-methyl-1H-pyrrole, both the methyl and methoxy (B1213986) groups are electron-donating. These substituents are expected to raise the energy of the HOMO, making the molecule a better electron donor (more nucleophilic) compared to unsubstituted pyrrole (B145914). nih.govnih.gov The HOMO-LUMO gap is consequently expected to decrease, indicating higher reactivity, particularly towards electrophiles. researchgate.net This increased reactivity aligns with the known behavior of electron-rich aromatic systems. wuxibiology.com

| Compound | EHOMO | ELUMO | ΔE (Gap) |

|---|---|---|---|

| Pyrrole (unsubstituted) | -5.95 | 0.85 | 6.80 |

| 3-Methyl-pyrrole Derivative (representative) | -5.22 | -0.62 | 4.60 |

| This compound (predicted trend) | Higher (e.g., ~ -5.1) | Lower (e.g., ~ -0.5) | Smaller (e.g., ~ 4.6) |

Values for pyrrole and 3-methyl-pyrrole derivative are representative based on computational studies. researchgate.net Predicted trend for the target compound is based on known substituent effects.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov On a standard MEP map, regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. nih.gov

For this compound, the MEP map would be expected to show significant negative potential (red/yellow) delocalized across the π-system of the pyrrole ring and concentrated near the oxygen atom of the methoxy group. nih.govmanipal.edu These are the sites most susceptible to attack by electrophiles. Conversely, the most positive potential (blue) would be located on the hydrogen atom attached to the pyrrole nitrogen (N-H), indicating its role as a hydrogen bond donor. This detailed charge distribution map provides a more nuanced view of reactivity than simple resonance structures alone.

Reaction Pathway Modeling and Transition State Analysis

While FMO and MEP analyses predict likely reactive sites, reaction pathway modeling provides a more dynamic picture of a chemical reaction. This involves mapping the potential energy surface of the reacting system to identify the minimum energy path from reactants to products. Key points on this path include intermediates and, most importantly, the transition state (TS)—the energy maximum along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, a common reaction to model would be electrophilic aromatic substitution. Pyrroles preferentially undergo substitution at the 2- or 5-positions. slideshare.net However, since these positions are occupied in the target molecule, modeling would focus on substitution at the C4 and C5 positions. By calculating the energies of the intermediates and transition states for electrophilic attack at each available position, computational methods can predict the regioselectivity of the reaction. The pathway with the lower activation energy barrier would be the favored kinetic product, providing a quantitative rationale for the observed experimental outcomes. acgpubs.org

Spectroscopic Property Simulations (NMR, UV-Vis, IR)

Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules, providing insights that complement experimental data. For a molecule like this compound, Density Functional Theory (DFT) is a commonly employed method to simulate its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra.

NMR Spectroscopy Simulation: Theoretical calculations of NMR spectra are crucial for confirming the molecular structure. mdpi.comimist.ma The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations would help in assigning the signals in an experimental spectrum to specific atoms in the this compound molecule. The accuracy of these predictions depends on the choice of the functional and basis set. nih.gov

UV-Vis Spectroscopy Simulation: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. scielo.org.za This analysis can predict the electronic transitions between molecular orbitals. For this compound, TD-DFT calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations are instrumental in understanding the electronic structure and the nature of the chromophores within the molecule.

IR Spectroscopy Simulation: The vibrational frequencies in an IR spectrum correspond to the different modes of vibration of the molecule's chemical bonds. DFT calculations can predict these vibrational frequencies and their intensities. biorxiv.org This information is invaluable for identifying the functional groups present in this compound and for interpreting the experimental IR spectrum. The comparison between the calculated and experimental spectra can provide a detailed picture of the molecule's vibrational behavior. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems can exhibit significant non-linear optical (NLO) properties, making them of interest for applications in optoelectronics. jhuapl.edu Pyrrole-based compounds have been investigated for their NLO properties. nih.govresearchgate.net Computational methods, particularly DFT, are used to calculate the first-order hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule.

For this compound, computational studies would involve optimizing the molecular geometry and then calculating the hyperpolarizability. The presence of the electron-donating methoxy and methyl groups on the pyrrole ring could influence its NLO properties. Theoretical calculations would provide a quantitative measure of this effect and guide the design of new pyrrole derivatives with enhanced NLO characteristics.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and how it interacts with its environment. nih.gov For this compound, MD simulations could be employed to explore its conformational landscape. This would involve identifying the most stable conformations of the molecule and the energy barriers between them.

Furthermore, MD simulations can be used to study the intermolecular interactions of this compound. This could involve simulating the molecule in a solvent to understand its solvation properties or simulating its interaction with other molecules to investigate potential binding modes. These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment and for predicting its macroscopic properties. rsc.orgpreprints.org

Based on a comprehensive review of available scientific literature, there is insufficient information to generate a detailed article on the applications of the specific chemical compound This compound in advanced materials and catalysis according to the provided outline.

Extensive searches for this particular compound did not yield specific research findings related to its use in:

The development of pyrrole-based conducting polymers.

Electrochemical and chemical polymerization strategies involving this monomer.

The tunable electrical and optical properties of its corresponding polymer.

Its applications in sensors, batteries, or electronic devices.

Its integration into Organic Photovoltaic (OPV) or Organic Field-Effect Transistor (OFET) devices.

Its role as a ligand in coordination chemistry or metal complexes.

Its catalytic applications in organic transformations.

While the broader class of pyrrole derivatives is widely studied and utilized in these fields, the available data does not specifically address "this compound." To maintain scientific accuracy and strictly adhere to the user's request of focusing solely on the specified compound, the requested article cannot be generated at this time due to the lack of relevant, published research.

Applications of 3 Methoxy 2 Methyl 1h Pyrrole in Advanced Materials and Catalysis

Development of Pyrrole-Containing Agrochemicals

The pyrrole (B145914) functional group is a key component in a range of biologically active molecules utilized in agriculture. nbinno.comnih.gov Many natural products containing the pyrrole moiety demonstrate significant agrochemical activity, and this has inspired the synthesis of new derivatives for pest control. nih.gov Commercially available pesticides, including the fungicide fludioxonil (B1672872) and the insecticide/acaricide chlorfenapyr, feature a pyrrole core, highlighting the importance of this heterocyclic scaffold in crop protection. nih.gov

Research into novel pyrrole-based agrochemicals is an active field. In one study, a series of new pyrrole derivatives were synthesized and tested for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, a significant agricultural pest. nih.govacs.org The findings indicated that the bioefficacy of these compounds is highly dependent on their specific chemical structures.

Detailed Research Findings: A laboratory study evaluated the toxicity of several newly synthesized pyrrole compounds against the 2nd instar larvae of S. littoralis. The lethal concentration required to kill 50% of the test population (LC50) was determined after 72 hours. The results showed that compounds featuring acetohydrazide and cyano groups as part of their structure exhibited notable insecticidal activity. acs.org For instance, compound 7a , a 2-{[5-(4-chlorophenyl)-3-cyano-1H-pyrrol-2-yl]thio}acetohydrazide, was found to be the most potent among the tested substances. nih.govacs.org

Table 1: Insecticidal activity of selected synthetic pyrrole derivatives against 2nd instar larvae of S. littoralis. Data sourced from Abdelhamid et al. (2022). nih.govacs.org